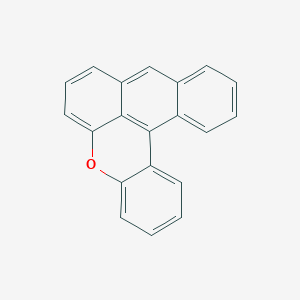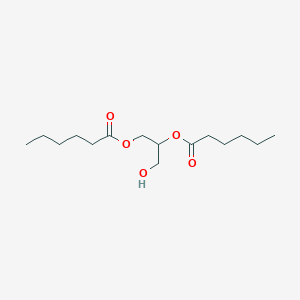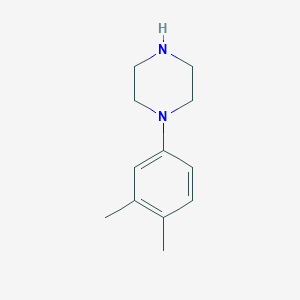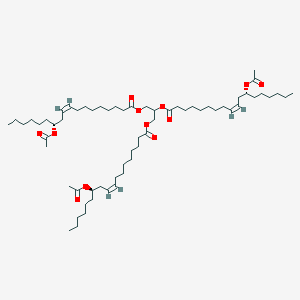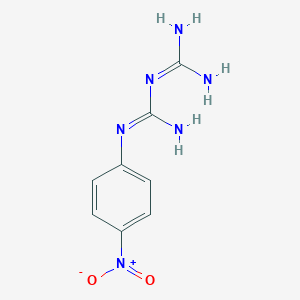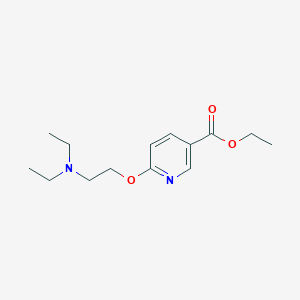
Nicotinic acid, 6-(2-diethylaminoethoxy)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinic acid, 6-(2-diethylaminoethoxy)-, ethyl ester, commonly known as Etomidate, is a medication used for anesthesia induction and sedation. It was first synthesized in 1964 and has been widely used in clinical practice due to its rapid onset and short duration of action. Etomidate is a potent hypnotic agent that produces a state of unconsciousness in patients, allowing for surgical procedures to be performed without pain or discomfort.
Mécanisme D'action
Etomidate acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, which is the major inhibitory neurotransmitter in the central nervous system. Etomidate enhances the effects of GABA by increasing the affinity of the receptor for GABA, resulting in an increase in chloride ion influx and hyperpolarization of the neuron. This leads to a decrease in neuronal excitability and ultimately produces the hypnotic and anesthetic effects of Etomidate.
Effets Biochimiques Et Physiologiques
Etomidate has a rapid onset of action, with peak effect occurring within 30 seconds of administration. It has a short duration of action, with recovery occurring within 5-10 minutes after discontinuation of the drug. Etomidate has minimal effects on hemodynamics, making it a useful agent for induction of anesthesia in patients with compromised cardiovascular function. However, Etomidate has been shown to suppress the hypothalamic-pituitary-adrenal (HPA) axis, leading to a transient decrease in cortisol levels. This effect can be of concern in critically ill patients who require long-term sedation with Etomidate.
Avantages Et Limitations Des Expériences En Laboratoire
Etomidate is a valuable tool for research in the field of neuroscience, as it allows for precise control of neuronal activity and can be used to study the effects of GABAergic modulation on neuronal function. However, Etomidate has limitations as a research tool, as it has off-target effects on other neurotransmitter systems and can produce unwanted side effects such as respiratory depression and muscle relaxation.
Orientations Futures
The use of Etomidate in clinical practice and research continues to evolve. Future research may focus on the development of new derivatives of Etomidate with improved pharmacological properties, such as longer duration of action or greater selectivity for specific GABA receptor subtypes. In addition, research may explore the potential use of Etomidate in the treatment of other neurological disorders, such as Parkinson's disease or epilepsy. Finally, research may investigate alternative methods of GABAergic modulation that do not have the limitations of Etomidate, such as the use of optogenetics or chemogenetics.
Méthodes De Synthèse
Etomidate is synthesized through a multi-step process that involves the reaction of nicotinic acid with ethylene oxide to form the intermediate 6-(2-hydroxyethoxy) nicotinic acid. This intermediate is then reacted with diethylamine to form the final product, Etomidate. The synthesis of Etomidate is a complex process that requires careful control of reaction conditions and purification steps to ensure a high yield and purity of the final product.
Applications De Recherche Scientifique
Etomidate has been extensively studied in the field of anesthesia and sedation. It is commonly used for induction of anesthesia in patients with compromised cardiovascular function, as it has minimal effects on hemodynamics. Etomidate has also been used in the management of status epilepticus and for sedation during mechanical ventilation. In addition, Etomidate has been studied for its potential use in the treatment of traumatic brain injury, as it has been shown to have neuroprotective effects.
Propriétés
Numéro CAS |
18617-51-1 |
|---|---|
Nom du produit |
Nicotinic acid, 6-(2-diethylaminoethoxy)-, ethyl ester |
Formule moléculaire |
C14H22N2O3 |
Poids moléculaire |
266.34 g/mol |
Nom IUPAC |
ethyl 6-[2-(diethylamino)ethoxy]pyridine-3-carboxylate |
InChI |
InChI=1S/C14H22N2O3/c1-4-16(5-2)9-10-19-13-8-7-12(11-15-13)14(17)18-6-3/h7-8,11H,4-6,9-10H2,1-3H3 |
Clé InChI |
MCRNVQMZPKKJNG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=NC=C(C=C1)C(=O)OCC |
SMILES canonique |
CCN(CC)CCOC1=NC=C(C=C1)C(=O)OCC |
Autres numéros CAS |
18617-51-1 |
Synonymes |
6-[2-(Diethylamino)ethoxy]-3-pyridinecarboxylic acid ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



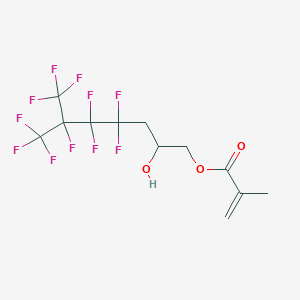
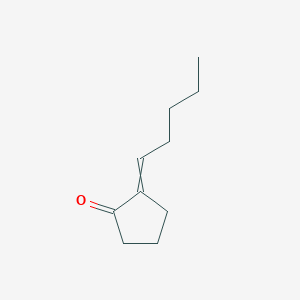
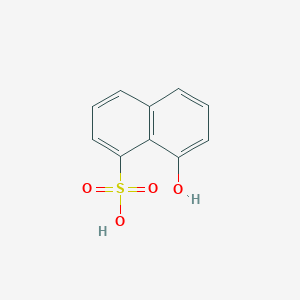
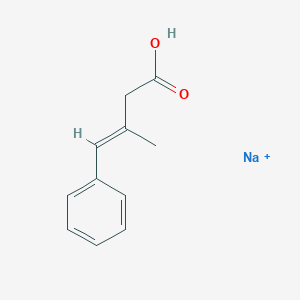

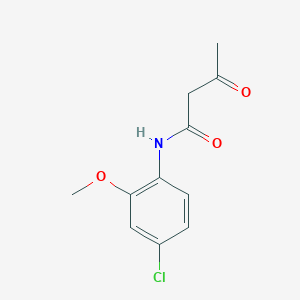
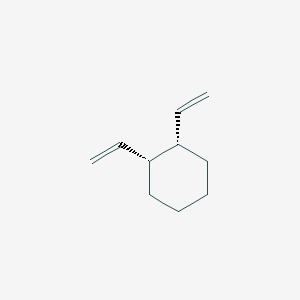
![N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B95101.png)
